Ropinirole-d14 (hydrochloride) is a deuterated form of ropinirole, a selective non-ergoline dopamine D2 receptor agonist. This compound is primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. The incorporation of deuterium atoms in the molecular structure enhances the stability and metabolic profile of the drug, making it a valuable tool in pharmacokinetic studies and drug development.
Ropinirole-d14 is synthesized from ropinirole, which is derived from various synthetic pathways involving indole derivatives. The hydrochloride form is commonly used for its solubility and stability in pharmaceutical formulations.
Ropinirole-d14 falls under the category of pharmacological agents known as dopamine agonists. It specifically targets dopamine D2 receptors, which are crucial for regulating movement and coordination.
The synthesis of ropinirole-d14 typically involves several key steps that modify the parent compound, ropinirole. The general synthetic route includes:
The synthesis can be performed using various methods including:
Ropinirole-d14 retains the core structure of ropinirole, characterized by an indolinone core with a propylamino side chain. The incorporation of deuterium atoms alters its mass without significantly changing its chemical properties.
Ropinirole-d14 can participate in various chemical reactions typical for amines and aromatic compounds:
The reactions are typically monitored using techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography to ensure purity and yield.
Ropinirole-d14 acts as an agonist at dopamine D2 receptors, mimicking the action of dopamine in the brain. This mechanism is crucial for managing symptoms associated with Parkinson's disease and Restless Legs Syndrome.
Ropinirole-d14 serves multiple roles in scientific research:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3